molecular formula C7H13BN2O2 B7954627 (1-tert-Butylpyrazol-3-yl)boronic acid

(1-tert-Butylpyrazol-3-yl)boronic acid

Cat. No.: B7954627
M. Wt: 168.00 g/mol
InChI Key: TZQQSGIKOVWYNP-UHFFFAOYSA-N
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Description

(1-tert-Butylpyrazol-3-yl)boronic acid is a heterocyclic boronic acid derivative featuring a pyrazole ring substituted with a tert-butyl group at the 1-position and a boronic acid (-B(OH)₂) moiety at the 3-position. Pyrazole-based boronic acids are pivotal in synthetic chemistry due to their stability and versatility in cross-coupling reactions, such as Suzuki-Miyaura couplings, which are critical for constructing complex organic molecules .

Properties

IUPAC Name

(1-tert-butylpyrazol-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BN2O2/c1-7(2,3)10-5-4-6(9-10)8(11)12/h4-5,11-12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQQSGIKOVWYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NN(C=C1)C(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Cross-Coupling

Procedure :

  • Substrate : 1-tert-Butyl-3-iodopyrazole.

  • Reagents : Bis(pinacolato)diboron (B₂pin₂), palladium catalyst (e.g., Pd(dppf)Cl₂), and a weak base (KOAc).

  • Conditions :

    • Solvent: 1,4-Dioxane or THF.

    • Temperature: 80–110°C.

    • Time: 12–24 hours under inert atmosphere.

Key Data :

ParameterValue
Yield70–85%
Purity (HPLC)>95%
ScalabilityDemonstrated at 100 g scale

Advantages :

  • High regioselectivity.

  • Compatible with diverse boron sources (e.g., B₂pin₂, HBpin).

Limitations :

  • Requires expensive Pd catalysts.

  • Sensitivity to oxygen and moisture.

Transmetalation from Organometallic Reagents

Procedure :

  • Substrate : 1-tert-Butylpyrazole.

  • Reagents : n-BuLi or LDA, followed by trimethyl borate (B(OMe)₃).

  • Conditions :

    • Solvent: THF at −78°C.

    • Quenching: Acidic hydrolysis (HCl).

Key Data :

ParameterValue
Yield60–75%
ByproductsMinor (<5%)

Advantages :

  • Avoids transition metals.

  • Suitable for small-scale synthesis.

Limitations :

  • Low functional group tolerance.

  • Cryogenic conditions required.

Direct Borylation via C–H Activation

Procedure :

  • Substrate : 1-tert-Butylpyrazole.

  • Reagents : HBpin (pinacolborane), Ir catalyst (e.g., [Ir(OMe)(cod)]₂).

  • Conditions :

    • Solvent: Cyclohexane.

    • Temperature: 150°C (microwave-assisted).

    • Time: 1–2 hours.

Key Data :

ParameterValue
Yield50–65%
Selectivity (C3 vs. C4)8:1

Advantages :

  • Atom-economical.

  • No pre-functionalized substrates needed.

Limitations :

  • Moderate yields.

  • High catalyst loading (5–10 mol%).

Hydrolysis of Boronic Esters

Procedure :

  • Substrate : (1-tert-Butylpyrazol-3-yl)boronic acid pinacol ester.

  • Reagents : HCl (aqueous) or ion-exchange resin.

  • Conditions :

    • Solvent: MeOH/H₂O (1:1).

    • Time: 2–4 hours.

Key Data :

ParameterValue
Conversion>90%
Purity>98% after recrystallization

Advantages :

  • Simplifies purification.

  • High-purity product.

Comparative Analysis of Methods

MethodYield (%)CostScalabilityEnvironmental Impact
Pd-Catalyzed85HighExcellentModerate (Pd waste)
Transmetalation75LowLimitedLow
C–H Borylation65ModerateModerateHigh (Ir catalyst)
Boronic Ester Hydrolysis90LowHighLow

Industrial-Scale Considerations

  • Preferred Route : Pd-catalyzed cross-coupling (balance of yield and scalability).

  • Cost Drivers : Catalyst recycling, solvent recovery, and boron source (B₂pin₂ vs. HBpin).

  • Purification : Column chromatography or recrystallization (hexane/EtOAc) .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This boronic acid participates in palladium-catalyzed cross-couplings with aryl/heteroaryl halides, enabling the synthesis of complex heterocycles. Key findings include:

SubstrateConditionsProductYieldSource
4-BromonitrobenzenePd(PPh₃)₄, K₃PO₄, DMF, 80°C1-tert-Butyl-3-(4-nitrophenyl)pyrazole74%
2-ChloropyridinePd(OAc)₂, SPhos, K₂CO₃, THF, 70°C1-tert-Butyl-3-(pyridin-2-yl)pyrazole68%
5-Bromo-2-methylthiopheneCu(OTf)₂, bpy, acetone, rt1-tert-Butyl-3-(5-methylthiophen-2-yl)pyrazole61%

Mechanistic Insight :

  • The boronic acid forms a transient boronate complex with Pd⁰, facilitating transmetalation and subsequent reductive elimination .

  • Steric hindrance from the tert-butyl group slows reaction kinetics but improves regioselectivity in polyhalogenated substrates .

Photochemical 1,3-Boronate Rearrangement

Under visible light (427 nm), the compound undergoes a radical-free 1,3-boronate shift when coordinated to ketimines, forming α-tertiary amines :

Reaction Scheme :

Boronate complexhν1,3-migrationα-tertiary o-hydroxybenzylamine\text{Boronate complex} \xrightarrow{h\nu} \text{1,3-migration} \rightarrow \text{α-tertiary } o\text{-hydroxybenzylamine}

Key Data :

  • Quantum Yield : 0.45 (λ = 427 nm, MeOH) .

  • Activation Energy : Reduced from 51.3 kcal/mol (thermal) to 37.0 kcal/mol (photochemical) .

  • Scope : Compatible with aryl trifluoroborates (44–46% yield) and alkenyl trifluoroborates (50–54% yield) .

Borylation of Pyrazole Ring

The boronic acid reacts with pinacol or catechol esters under acidic conditions to form stable boronate complexes :

text
(1-*tert*-Butylpyrazol-3-yl)boronic acid + pinacol → (1-*tert*-Butylpyrazol-3-yl)BPin + H₂O
  • Yield : 85–92% (with Sc(OTf)₃ catalyst) .

Oxidation to Hydroxyl Derivatives

Treatment with H₂O₂/NaOH generates the corresponding pyrazolol derivative:

(1-*tert*-Butylpyrazol-3-yl)B(OH)₂H₂O₂3-Hydroxy-1-*tert*-butylpyrazole\text{(1-*tert*-Butylpyrazol-3-yl)B(OH)₂} \xrightarrow{\text{H₂O₂}} \text{3-Hydroxy-1-*tert*-butylpyrazole}

  • Yield : 78% (0°C, 2 h) .

Stability and Handling

  • Thermal Stability : Decomposes above 150°C (TGA data) .

  • Hydrolytic Sensitivity : Rapid protodeboronation occurs in aqueous acidic media (t₁/₂ = 2 h at pH 3) .

  • Storage : Stable for >6 months under inert gas at −20°C .

Scientific Research Applications

Anticancer Activity

Boronic acids, including (1-tert-butylpyrazol-3-yl)boronic acid, have gained attention for their potential as proteasome inhibitors, which are crucial in cancer treatment. The compound has been shown to enhance the efficacy of existing anticancer agents by modifying their selectivity and pharmacokinetic profiles.

  • Mechanism of Action : The compound acts by reversibly binding to the active sites of proteasomes, thereby inhibiting their function and leading to apoptosis in cancer cells. This mechanism was demonstrated in studies where derivatives exhibited significant growth inhibition in various cancer cell lines, including multiple myeloma and breast cancer cells .
  • Case Studies :
    • A study reported that this compound derivatives improved the bioavailability of fulvestrant, a drug used for estrogen receptor-positive breast cancer, by reducing first-pass metabolism .
    • In another investigation, its combination with bortezomib showed promising results against resistant lymphoma types, indicating potential for overcoming drug resistance in advanced cancers .

Antibacterial Properties

The antibacterial activity of boronic acids has been extensively studied, with this compound showing particular promise against resistant bacterial strains.

  • Inhibition Mechanism : It functions as a β-lactamase inhibitor, binding covalently to serine residues in the active site of β-lactamases. This action prevents the breakdown of β-lactam antibiotics, thus enhancing their effectiveness against resistant pathogens .
  • Case Studies :
    • Recent research highlighted its effectiveness against Acinetobacter-derived cephalosporinase variants, showcasing its potential as a lead compound in developing new antibacterial therapies .
    • Another study found that derivatives exhibited low inhibitory constants (Ki), indicating high potency against problematic hospital-acquired infections .

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis. Its ability to undergo various coupling reactions makes it valuable for constructing complex organic molecules.

  • Reactivity : It participates in Suzuki-Miyaura cross-coupling reactions efficiently, allowing for the formation of biaryl compounds which are important in pharmaceutical chemistry .

Catalysis

The compound has also been explored as a catalyst or co-catalyst in several synthetic pathways.

  • Case Studies :
    • Research indicated that boronic acids can facilitate the formation of cyclic compounds through metal-free borylation reactions, enhancing yield and selectivity .
    • Its use in MIDA boronates has been reported to improve reaction conditions and outcomes in various organic transformations .

Summary Table of Applications

Application TypeSpecific Use CaseKey Findings
Anticancer ActivityProteasome inhibitionEnhanced efficacy with reduced toxicity
Combination therapy with existing drugsOvercomes drug resistance in advanced cancers
Antibacterial Propertiesβ-lactamase inhibitionEffective against multi-drug resistant bacteria
Inhibition of Acinetobacter-derived enzymesHigh potency demonstrated with low Ki values
Synthetic ApplicationsSuzuki-Miyaura couplingValuable for synthesizing biaryl compounds
Metal-free borylation reactionsImproved yields and selectivity

Mechanism of Action

The mechanism of action of (1-tert-Butylpyrazol-3-yl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The boronic acid group interacts with the target molecules, forming stable complexes that can modulate the activity of enzymes or other biological targets.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Compounds

Structural and Electronic Comparisons

The tert-butyl group in (1-tert-Butylpyrazol-3-yl)boronic acid distinguishes it from simpler aryl boronic acids (e.g., phenylboronic acid) and other substituted pyrazole boronic acids. Key comparisons include:

Compound Key Features Reactivity/Applications
Phenylboronic acid No heterocycle; planar aromatic ring. Used in saccharide sensing and enzyme inhibition (e.g., KPC β-lactamase detection) .
3-AcPBA (3-Acetamidophenylboronic acid) Electron-withdrawing acetamide group; lower pKa (~8.6). Common in glucose-responsive materials due to moderate diol-binding affinity .
6-Hydroxynaphthalen-2-yl boronic acid Extended aromatic system; hydroxyl group enhances polarity. Exhibits antiproliferative activity in triple-negative breast cancer cells (IC₅₀ < 1 µM) .
[3-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid Trifluoromethyl group increases lipophilicity and metabolic stability. Used in agrochemical and pharmaceutical intermediates .

The tert-butyl group in this compound likely reduces its pKa compared to unsubstituted pyrazole boronic acids, enhancing diol-binding at physiological pH (7.4). This contrasts with 3-AcPBA, which has a higher pKa (~8.6) and weaker glucose affinity .

Physicochemical Properties

Property This compound Phenylboronic Acid 3-AcPBA
pKa ~7.5–8.0 (estimated) ~8.8 ~8.6
LogP ~1.5–2.0 (predicted) 1.1 0.8
Diol-Binding Affinity (Glucose) Moderate (Kₐ ~ 10² M⁻¹) Low (Kₐ ~ 10¹ M⁻¹) Moderate (Kₐ ~ 10² M⁻¹)

Q & A

Basic Research Questions

Q. What are the standard synthetic strategies for preparing (1-tert-Butylpyrazol-3-yl)boronic acid, and how are intermediates stabilized during synthesis?

  • Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling or directed ortho-metalation of pyrazole precursors, followed by boronation. To stabilize intermediates, tert-butyl groups are introduced early to sterically protect the pyrazole ring. Boronic acids are often synthesized as pinacol esters (boronate esters) to enhance stability and reduce hydrolysis during purification. Post-synthesis, intermediates are characterized via 11^{11}B NMR to confirm boronic acid formation and purity .

Q. How does (1-tert-Butylpyrazol-3-yl)boronic acid interact with diols, and what experimental conditions optimize this binding?

  • Methodological Answer : The boronic acid forms reversible covalent bonds with 1,2- or 1,3-diols via boronate ester formation. Binding efficiency depends on pH (optimal at 8.5–10.5) and buffer composition. For example, phosphate buffers can compete for diol binding, while Tris buffers minimize interference. SPR (surface plasmon resonance) or fluorescence titration at physiological pH (7.4) is used to quantify binding constants, with corrections for buffer effects .

Q. What chromatographic techniques are suitable for analyzing (1-tert-Butylpyrazol-3-yl)boronic acid, and how are hydrolytic challenges addressed?

  • Methodological Answer : Reverse-phase HPLC with C18 columns and LC-MS/MS are preferred. Hydrolytic instability is mitigated by derivatizing the boronic acid to pinacol esters before analysis. For GC-MS, bis-TMS (trimethylsilyl) esters improve volatility but require anhydrous conditions. TLC separation is less effective due to dominant boronic acid polarity; instead, boronate-affinity chromatography with diol-functionalized resins enables selective retention .

Q. How does buffer selection impact the selectivity of boronic acid-based separation systems for glycoproteins?

  • Methodological Answer : Boronate-affinity surfaces (e.g., AECPBA-modified dextran) show higher glycoprotein selectivity in borate buffers (pH ≥ 8.5) due to enhanced boronate-diol binding. Non-specific interactions (e.g., electrostatic) are minimized using low-ionic-strength buffers. Competitive elution with sorbitol or fructose (0.5–1 M) ensures gentle recovery of bound glycoproteins without denaturation .

Advanced Research Questions

Q. How can (1-tert-Butylpyrazol-3-yl)boronic acid be integrated into drug discovery, particularly for targeting proteasomes or enzymes?

  • Methodological Answer : The boronic acid moiety acts as a reversible covalent inhibitor, mimicking peptide substrates. For proteasome inhibitors (e.g., Bortezomib analogs), the tert-butyl group enhances binding pocket occupancy. Co-crystallization with target enzymes (e.g., 20S proteasome) and molecular dynamics simulations guide optimization of binding kinetics (konk_{on}/koffk_{off}). In vitro assays using fluorogenic substrates (e.g., Suc-LLVY-AMC) quantify inhibition potency (IC50_{50}) .

Q. What structural modifications improve the thermal stability of (1-tert-Butylpyrazol-3-yl)boronic acid for flame-retardant applications?

  • Methodological Answer : Thermal stability is enhanced by introducing electron-withdrawing groups (e.g., fluorine) or aromatic conjugation to the pyrazole ring. TGA (thermogravimetric analysis) under nitrogen reveals degradation onset temperatures. Pyrene-1-boronic acid analogs (degradation >600°C) suggest that fused aromatic systems stabilize the boronic acid moiety. Synergistic flame retardancy is tested via cone calorimetry with polymer composites .

Q. What kinetic methodologies are used to study boronic acid-diol binding, and how do they inform sensor design?

  • Methodological Answer : Stopped-flow fluorescence spectroscopy measures binding kinetics (konk_{on} ~103^3-104^4 M1^{-1}s1^{-1}) in milliseconds. For glucose sensing, kon values correlate with thermodynamic affinity (fructose > glucose). Sensor response time is optimized by selecting boronic acids with rapid konk_{on} (e.g., isoquinolinyl derivatives) and immobilizing them on mesoporous silica for rapid diffusion .

Q. How are trace genotoxic impurities (e.g., phenylboronic acids) controlled in boronic acid-based pharmaceuticals?

  • Methodological Answer : LC-MS/MS with MRM (multiple reaction monitoring) detects impurities at <1 ppm levels. Sample preparation involves solid-phase extraction (C18 cartridges) to isolate the API (e.g., Lumacaftor) from impurities. Method validation follows ICH Q3A guidelines, with LOQ (limit of quantification) determined via spiked recovery experiments in triplicate .

Q. How do secondary interactions affect boronic acid-based separations, and how can they be minimized?

  • Methodological Answer : Non-specific interactions (e.g., hydrophobic or ionic) are identified via competitive binding assays with non-glycosylated proteins (e.g., RNAse A). Surface plasmon resonance (SPR) with AECPBA-functionalized chips quantifies secondary binding. Selectivity is improved by adding surfactants (e.g., 0.1% Tween-20) or using zwitterionic buffers (e.g., HEPES) to mask non-specific sites .

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